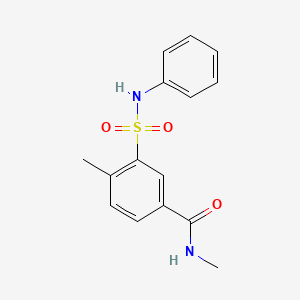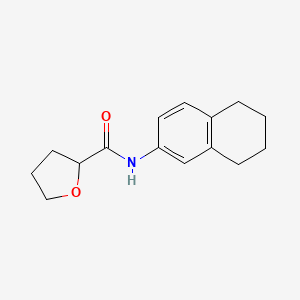
3-(anilinosulfonyl)-N,4-dimethylbenzamide
Descripción general
Descripción
3-(Anilinosulfonyl)-N,4-dimethylbenzamide, also known as GW 9662, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is a small molecule that is widely used in scientific research to investigate the role of PPARs in various biological processes.
Mecanismo De Acción
3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 selectively antagonizes PPARs by binding to their ligand-binding domain and preventing the activation of these receptors by their endogenous ligands. This results in the inhibition of downstream signaling pathways that are regulated by PPARs, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 are dependent on the specific biological process being studied. In general, the selective antagonism of PPARs by 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 has been shown to have a variety of effects on lipid and glucose metabolism, inflammation, and cell differentiation. For example, 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 has been shown to inhibit adipocyte differentiation and reduce adipogenesis in vitro. It has also been shown to reduce insulin sensitivity and glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in lab experiments include its high selectivity for PPARs and its ability to selectively antagonize these receptors without affecting other nuclear receptors. This allows researchers to study the specific role of PPARs in various biological processes without the confounding effects of other nuclear receptors. The limitations of using 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in lab experiments include its relatively low potency and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are many potential future directions for the use of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in scientific research. One area of interest is the role of PPARs in the regulation of inflammation and immunity. Another area of interest is the use of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 as a therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, the development of more potent and selective PPAR antagonists may lead to new insights into the function of these receptors and their potential as therapeutic targets.
Conclusion
In conclusion, 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 is a selective PPAR antagonist that is widely used in scientific research to investigate the role of PPARs in various biological processes. Its selective antagonism of PPARs has been shown to be a useful tool for studying the function of these receptors in vitro and in vivo. While there are limitations to its use in lab experiments, the future directions for the use of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in scientific research are numerous and exciting.
Aplicaciones Científicas De Investigación
3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 is widely used in scientific research to investigate the role of PPARs in various biological processes. PPARs are a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. The selective antagonism of PPARs by 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 has been shown to be a useful tool for studying the function of these receptors in vitro and in vivo.
Propiedades
IUPAC Name |
N,4-dimethyl-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-8-9-12(15(18)16-2)10-14(11)21(19,20)17-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNLSMYROOLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441521.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441526.png)
![4-[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441529.png)
![4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4441533.png)
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441537.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide](/img/structure/B4441550.png)

![N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441570.png)
![N-1-adamantyl-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441581.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4441605.png)

![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)-1-piperidinecarboxylate](/img/structure/B4441616.png)